2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol
Description
The compound 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is a structurally complex indole derivative characterized by:
- A 2,3-dihydro-1H-indol-2-ol core with three methyl substituents (1,3,3-trimethyl groups).
- A vinyl (-CH=CH-) bridge connecting the indole core to a para-substituted phenyl ring.
- A 4-ethoxyphenylmethylamino group (-NH-CH₂-C₆H₄-OCH₂CH₃) at the para position of the phenyl ring.
However, direct pharmacological data for this compound are absent in the provided evidence. Its structural features align with indole derivatives known for antitumor, antibacterial, or imaging applications .
Properties
CAS No. |
83949-66-0 |
|---|---|
Molecular Formula |
C28H32N2O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[(E)-2-[4-[(4-ethoxyphenyl)methylamino]phenyl]ethenyl]-1,3,3-trimethylindol-2-ol |
InChI |
InChI=1S/C28H32N2O2/c1-5-32-24-16-12-22(13-17-24)20-29-23-14-10-21(11-15-23)18-19-28(31)27(2,3)25-8-6-7-9-26(25)30(28)4/h6-19,29,31H,5,20H2,1-4H3/b19-18+ |
InChI Key |
MUCOJCWLAZJKRA-VHEBQXMUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)/C=C/C3(C(C4=CC=CC=C4N3C)(C)C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)C=CC3(C(C4=CC=CC=C4N3C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol typically involves multiple steps, starting with the preparation of the indole core. This can be achieved through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The vinyl group can be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The ethoxyphenyl substituent can be added through a nucleophilic substitution reaction, where an ethoxy group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Heck reaction, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that certain structural modifications can enhance the selectivity and potency against specific cancer types, making it a candidate for further drug development .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that similar indole derivatives demonstrate efficacy against a range of bacterial strains. This opens avenues for exploring the compound's effectiveness as a new antimicrobial agent .
3. Neuroprotective Effects
Indole derivatives have been linked to neuroprotection in various models of neurodegenerative diseases. The compound may exhibit protective effects on neuronal cells by modulating oxidative stress and inflammation pathways, which are critical in conditions such as Alzheimer's disease .
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of the compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of solar cells. Research is ongoing to optimize its performance in photovoltaic devices .
2. Dyes and Pigments
Due to its vibrant color properties, the compound is being explored as a potential dye in various applications, including textiles and coatings. Its stability and lightfastness are critical parameters being evaluated in ongoing studies .
Biological Research Applications
1. Fluorescent Probes
The structural characteristics of the compound allow it to be utilized as a fluorescent probe in biological imaging. Its application in cellular imaging could provide insights into cellular processes and interactions at a molecular level .
2. Drug Delivery Systems
Research is investigating the use of this compound in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property could enhance the bioavailability and targeted delivery of drugs .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related indole derivatives:
Structural and Functional Analysis
Core Modifications: The target compound’s 2,3-dihydro-1H-indol-2-ol core differs from the 2H-indol-2-one in and , which lack the hydroxyl group but include ketone or bulky substituents. The hydroxyl group may enhance solubility or hydrogen-bonding interactions .
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound contrasts with the 4-fluorophenyl in and . Ethoxy groups (-OCH₂CH₃) are more lipophilic and metabolically stable than fluoro groups, which may improve bioavailability .
- The vinyl bridge in the target compound and ’s CPC probe enables π-conjugation, critical for fluorescence or photochemical activation. CPC’s extended conjugation system explains its NIR emission (790 nm), whereas the target compound’s emission properties remain uncharacterized .
3-Benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one () highlights how aromatic substituents (e.g., benzyl, methoxyphenyl) can modulate blood-brain barrier penetration, suggesting CNS-targeted applications for the target compound .
Biological Activity
The compound 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is a complex organic molecule belonging to the class of indolium compounds. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a unique structural framework that includes an indolium core and various substituents that enhance its biological interactions. The molecular formula is , indicating a relatively high molecular weight and complexity. The presence of the ethoxyphenyl and methylamino groups contributes to its reactivity and potential therapeutic effects.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the indole skeleton followed by the introduction of various functional groups. The general synthetic pathway can be summarized as follows:
- Formation of the Indole Core : Utilizing standard indole synthesis techniques.
- Introduction of Substituents : Employing electrophilic aromatic substitution methods to attach ethoxy and methylamino groups.
- Final Coupling Reaction : Combining the vinyl moiety with the indole structure to yield the final compound.
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of indolium compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 20–70 µM against these pathogens .
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| Indolium Derivative A | 20 | S. aureus |
| Indolium Derivative B | 40 | E. coli |
| 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-Indolium | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For example, certain indole derivatives have demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation . Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.
Antidiabetic Effects
Recent investigations into similar compounds have highlighted their potential in managing diabetes. Studies have shown that certain indole derivatives can enhance glucose uptake in cell lines, suggesting a mechanism for improving insulin sensitivity . The biological activity profile of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-indicates it may also contribute positively to metabolic regulation.
Case Studies
A study conducted by researchers at [source] evaluated the antibacterial efficacy of several indole derivatives, including those structurally related to our compound. The findings revealed that these compounds exhibited varying degrees of antibacterial activity, with some outperforming traditional antibiotics in specific assays .
Another case study focused on the anticancer potential of indole derivatives showed promising results in vitro against breast cancer cell lines, indicating a need for further exploration into their therapeutic applications .
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound?
Answer: The compound can be synthesized via multi-step organic reactions, leveraging strategies from indole derivatives. Key steps include:
- 2-Formylation of 3-arylindoles : Adapt methods from Walkup and Linder (1985) using Vilsmeier-Haack formylation (POCl₃/DMF) to introduce the aldehyde group to the indole core .
- Vinyl coupling : Apply propeniminium salt-mediated vinylformylation (Lee et al., 1992) to link the indole and substituted phenyl moieties .
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol for high-purity yields.
Q. How should researchers characterize the compound’s structural integrity?
Answer: Combine spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction : Resolve the stereochemistry and confirm the vinyl linkage geometry (R factor < 0.05; data-to-parameter ratio > 16) .
- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions. Key signals: indolic NH (~11 ppm), vinyl protons (δ 6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~462.3 Da).
Q. What safety protocols are critical during handling?
Answer: While specific hazards are not fully documented for this compound, general indole-handling guidelines apply:
- Skin/Eye Protection : Wear nitrile gloves and goggles. In case of contact, rinse skin with soap/water for 15 minutes; flush eyes with water for 10 minutes .
- Ventilation : Use fume hoods due to potential respiratory irritancy from aromatic amines.
Advanced Research Questions
Q. How can researchers investigate the compound’s photophysical properties?
Answer: Design experiments to assess fluorescence and solvatochromism:
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
Answer: If X-ray data (e.g., bond lengths) conflict with DFT-optimized structures:
- Validate crystallography : Ensure crystal quality (R factor < 0.05; redundancy > 4) and check for solvent inclusion artifacts .
- DFT refinement : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and compare with experimental data .
- Dynamic NMR : Probe temperature-dependent shifts to detect conformational flexibility .
Q. What strategies are effective for studying biological interactions?
Answer: For enzyme or receptor binding studies:
- Molecular docking : Use AutoDock Vina with crystal structures (PDB ID: e.g., 4EH9 for kinase targets). Focus on the indole and ethoxyphenyl moieties as potential binding motifs .
- Fluorescence quenching assays : Titrate the compound against bovine serum albumin (BSA) to calculate binding constants (Kb) via Stern-Volmer plots .
Q. How to optimize synthetic yield when scaling up reactions?
Answer: Address scalability challenges through:
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps; optimize ligand ratios (e.g., PPh₃) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2h vs. 8h for vinyl coupling) while maintaining >90% yield .
Q. Methodological Notes
- Contradiction Management : Cross-validate data using orthogonal techniques (e.g., X-ray + NMR + DFT) .
- Advanced Characterization : For electron density analysis, employ Hirshfeld surfaces derived from crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
